molecular formula C17H22NO4P B14553571 Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate CAS No. 61676-68-4

Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate

Cat. No.: B14553571
CAS No.: 61676-68-4
M. Wt: 335.3 g/mol
InChI Key: NOOGGHSPFAPKJD-UHFFFAOYSA-N
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Description

Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with an anilino and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate typically involves the reaction of aniline derivatives with 4-hydroxybenzaldehyde in the presence of a phosphonate ester. One common method involves mixing benzenamine and 4-hydroxybenzaldehyde in ethanol and refluxing the mixture for an hour. The resulting product is then cooled to room temperature to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine oxides.

    Substitution: Formation of substituted phosphonates with various functional groups.

Scientific Research Applications

Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The presence of the hydroxy and anilino groups allows for hydrogen bonding and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Diethyl [(4-chloroanilino)(4-hydroxyphenyl)methyl]phosphonate: Similar structure but with a chloro substituent on the aniline ring.

    Diethyl [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate: Contains tert-butyl groups instead of an anilino group.

Uniqueness

Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate is unique due to the presence of both an anilino and a hydroxy group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

61676-68-4

Molecular Formula

C17H22NO4P

Molecular Weight

335.3 g/mol

IUPAC Name

4-[anilino(diethoxyphosphoryl)methyl]phenol

InChI

InChI=1S/C17H22NO4P/c1-3-21-23(20,22-4-2)17(14-10-12-16(19)13-11-14)18-15-8-6-5-7-9-15/h5-13,17-19H,3-4H2,1-2H3

InChI Key

NOOGGHSPFAPKJD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=CC=C2)OCC

Origin of Product

United States

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